N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride
Description
Properties
IUPAC Name |
N-(6-ethyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)butanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2S.ClH/c1-3-6-19(24)23(10-5-9-22-11-13-25-14-12-22)20-21-17-8-7-16(4-2)15-18(17)26-20;/h7-8,15H,3-6,9-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBFIDFUIXBRNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CCCN1CCOCC1)C2=NC3=C(S2)C=C(C=C3)CC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzo[d]thiazole core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethyl group: Alkylation reactions using ethyl halides in the presence of a base.
Attachment of the morpholinopropyl group: Nucleophilic substitution reactions involving morpholine and a suitable propyl halide.
Formation of the butyramide moiety: Amidation reactions using butyric acid derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d]thiazole ring or the ethyl group.
Reduction: Reduction reactions could target the amide or morpholine moieties.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Bioactivity
The compound’s benzothiazole core is a common scaffold in medicinal chemistry. Key comparisons include:
Key Observations :
- Position 6 Substitution : The ethyl group in the target compound may confer distinct lipophilicity compared to trifluoromethyl () or unsubstituted benzothiazoles, influencing membrane permeability and target binding .
- Morpholine vs. Other Amines: Morpholinopropyl groups (as in the target compound) enhance solubility and modulate pharmacokinetics relative to diethylaminoethyl or piperidine-based analogs, which may improve bioavailability .
Pharmacological and Functional Comparisons
- Antimicrobial Activity : Morpholine-containing thiopyrimidines () show potent activity against Staphylococcus aureus (MIC: 8 µg/mL), suggesting the target compound may share similar efficacy due to structural overlap. However, the butyramide linker might reduce thiopyrimidine-related cytotoxicity .
- Kinase Inhibition : The benzothiazole-acrylamide derivatives in and act as CDK7 inhibitors, indicating that the target compound’s benzothiazole-morpholine scaffold could be repurposed for kinase modulation, though specific data are lacking .
Commercial and Regulatory Context
The compound is supplied by multiple manufacturers (e.g., MIAT S.p.A., Wuxi Mingrui Chemical), indicating industrial relevance, likely for preclinical research .
Biological Activity
N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride is a synthetic compound characterized by its complex structure, which includes a benzo[d]thiazole moiety, a morpholinopropyl group, and a butyramide functional group. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 504.0 g/mol. The presence of the carboxamide functional group enhances its solubility and reactivity, making it suitable for biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃ClN₃O₄S |
| Molecular Weight | 504.0 g/mol |
| CAS Number | 1215716-57-6 |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. Preliminary studies suggest that it may modulate the activity of specific proteins through binding interactions, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities.
Therapeutic Applications
Research indicates that this compound may have several potential applications:
- Medicinal Chemistry : Investigated for its pharmacological properties, particularly in the development of anti-inflammatory and anticancer agents.
- Biochemical Assays : Used as a probe or inhibitor in various biochemical assays to study enzyme activity and receptor interactions.
- Material Science : Potential applications in developing new materials or as catalysts in chemical reactions .
Case Studies
- Anti-Cancer Activity : In vitro studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. Further research is needed to elucidate the specific pathways involved in the observed anti-cancer activity.
- Enzyme Inhibition Studies : Preliminary data suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, providing a basis for its potential use in treating inflammatory diseases .
Interaction Studies
Interaction studies are crucial for understanding how this compound behaves in biological systems. Initial findings indicate that it may interact with various biomolecules, enhancing our understanding of its mechanism of action.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the benzo[d]thiazole core : Achieved by cyclization under acidic or basic conditions.
- Introduction of the ethyl group : Conducted via alkylation reactions using ethyl halides.
- Attachment of the morpholinopropyl group : Accomplished through nucleophilic substitution reactions.
- Formation of the butyramide moiety : Involves amidation reactions using butyric acid derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
